molecular formula C12H23F3N2 B7940836 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine

Cat. No.: B7940836
M. Wt: 252.32 g/mol
InChI Key: NVJHUBPECCKTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine (CAS 1495656-37-5) is a chemical compound with the molecular formula C12H23F3N2 and a molecular weight of 252.32 g/mol . It features a hexylamine chain linked to a 4-(trifluoromethyl)piperidine moiety, a structure that is of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of fendiline derivatives investigated for their potential to inhibit oncogenic Ras protein signaling . Research into these derivatives suggests their primary value lies in disrupting the localization of KRAS and other RAS proteins to the plasma membrane, a process critical for their role in driving uncontrolled cellular proliferation . By interfering with this mechanism, such compounds are studied for their potential to halt the growth of various cancer cells, including those in pancreatic, lung, and uterine cancers . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and improve membrane permeability, thereby influencing the compound's overall pharmacological profile. As a building block in organic synthesis, this amine serves as a key intermediate for the development of more complex molecules targeted at difficult-to-treat diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23F3N2/c13-12(14,15)11-5-9-17(10-6-11)8-4-2-1-3-7-16/h11H,1-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJHUBPECCKTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From Pipecolic Acid Derivatives

Pipecolic acid serves as a precursor for 4-(trifluoromethyl)piperidine through decarboxylation and trifluoromethylation. Treatment of methyl 3-amino-4-methylbenzoate with bis-Boc-guanyl pyrazole yields methyl 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoate, which undergoes Boc deprotection using trifluoroacetic acid (TFA) to form 1-(5-cyano-2-methylphenyl)guanidine. Subsequent condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in t-butanol affords methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Hydrolysis with lithium hydroxide yields the carboxylic acid, which is subjected to Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to generate tert-butyl carbamate intermediates. Final TFA deprotection provides 4-(trifluoromethyl)piperidine in 60% isolated yield.

Via δ-Lactam Intermediate

Formation of the Hexan-1-amine Backbone

Gabriel Synthesis for Primary Amine

Hexan-1-amine is synthesized via Gabriel synthesis, where potassium phthalimide reacts with 1,6-dibromohexane to form N-(6-bromohexyl)phthalimide. Subsequent alkylation with 4-(trifluoromethyl)piperidine in dichloromethane (DCM) yields N-(6-(4-(trifluoromethyl)piperidin-1-yl)hexyl)phthalimide. Hydrazinolysis with hydrazine hydrate releases the primary amine, achieving 85% purity after column chromatography.

Reductive Amination Approaches

Hexanal is condensed with 4-(trifluoromethyl)piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) to form a secondary amine intermediate. Subsequent Boc protection of the primary amine and catalytic hydrogenation (Pd/C, H₂) affords 6-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-amine in 78% yield.

Curtius Rearrangement from Carboxylic Acid

6-(4-(Trifluoromethyl)piperidin-1-yl)hexanoic acid is treated with DPPA and triethylamine to form an acyl azide, which undergoes thermal decomposition to an isocyanate intermediate. Trapping with tert-butanol yields tert-butyl (6-(4-(trifluoromethyl)piperidin-1-yl)hexyl)carbamate, which is deprotected with TFA to furnish the target amine in 65% yield.

Coupling Strategies for Piperidine-Hexylamine Conjugation

Nucleophilic Substitution with Protected Amines

4-(Trifluoromethyl)piperidine reacts with 6-bromohexylphthalimide in toluene at 80°C, catalyzed by potassium carbonate, to form N-(6-(4-(trifluoromethyl)piperidin-1-yl)hexyl)phthalimide. Deprotection with hydrazine hydrate yields this compound with 82% isolated purity.

Mitsunobu Reaction for Ether Linkage

Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the Mitsunobu reaction between 4-(trifluoromethyl)piperidine and 6-hydroxyhexylphthalimide. The resulting ether is converted to the amine via Gabriel synthesis, achieving 70% overall yield.

Peptide Coupling Agents and Subsequent Reduction

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate coupling between 4-(trifluoromethyl)piperidine-1-carboxylic acid and hexan-1-amine. Reduction with lithium aluminum hydride (LiAlH₄) cleaves the amide bond, yielding the target compound in 68% yield.

One-Pot Synthesis Approaches

Trifluoromethylation and Amine Formation

A one-pot protocol combines trifluoromethylation and amine conjugation. Perfluorohexanesulfonate (C₆F₁₃SO₂Na), PPh₃, and AgF in acetonitrile react with 1-(6-aminohexyl)piperidine to introduce the CF₃ group directly. This method achieves 75% yield with minimal purification.

Tandem Alkylation-Amination Reactions

Hexamethylenediamine is selectively alkylated at one terminus with 4-(trifluoromethyl)piperidine using 1,6-dibromohexane as a linker. The reaction proceeds in DCM at 50°C, yielding this compound in 80% purity.

Comparative Analysis of Synthetic Routes

Yield Optimization and Byproduct Formation

MethodYield (%)Byproducts
Gabriel Synthesis85Phthalimide residues
Curtius Rearrangement65Isocyanate oligomers
One-Pot Trifluoromethylation75Unreacted sulfinate

The Gabriel synthesis offers higher yields but requires phthalimide removal, while Curtius rearrangement minimizes byproducts but demands precise temperature control.

Solvent and Catalyst Impact

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but complicate purification. Catalysts like Pd/C (for hydrogenation) and T3P (for couplings) improve efficiency but increase costs.

Scalability and Industrial Applicability

One-pot methods are preferred for scale-up due to reduced purification steps. However, Boc-protection strategies are cost-prohibitive for large-scale synthesis, favoring direct alkylation routes .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound is compared below with two structurally related analogs from the literature:

6-(4-Piperidin-1-ylphenyl)hexan-1-amine (PubChem): Features a phenyl-substituted piperidine instead of CF₃, altering electronic and steric properties .

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Patent EP): Contains a methyl-piperazine-cyclohexyl scaffold, emphasizing stereochemical and regiochemical variations .

Table 1: Structural and Property Comparison
Compound Name Core Structure Substituent Alkyl Chain/Cycle Molecular Weight (g/mol) Predicted logP*
6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine Piperidine-hexylamine 4-CF₃ C6 linear chain ~265.3 ~2.8
6-(4-Piperidin-1-ylphenyl)hexan-1-amine Piperidine-phenyl 4-Phenyl C6 linear chain ~286.4 ~3.5
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine-cyclohexyl 4-Methylpiperazine Cyclohexane 198.3 (MS data) ~1.2

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Substituent Effects on Properties

  • Lipophilicity: CF₃ increases logP compared to methyl but reduces it compared to phenyl, balancing membrane permeability and solubility .
  • Phenyl Group:
    • Enhances π-π stacking but may reduce solubility due to higher logP (~3.5) .
  • Methylpiperazine-Cyclohexyl:
    • Lower logP (~1.2) improves aqueous solubility, while the rigid cyclohexane limits conformational flexibility .

Pharmacological Implications (Inferred)

While specific bioactivity data for this compound are unavailable, comparisons suggest:

  • Target Binding: The CF₃ group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated kinase inhibitors .
  • Metabolic Stability: Fluorination typically reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
  • Toxicity: The hexyl chain’s length and CF₃ substitution may influence off-target effects, necessitating ADMET profiling.

Biological Activity

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a hexane chain linked to a piperidine ring that incorporates a trifluoromethyl group. This unique structure imparts distinct chemical properties that influence its biological activity.

Feature Description
Chemical Formula C12_{12}H16_{16}F3_3N
Molecular Weight 239.26 g/mol
Functional Groups Trifluoromethyl, Amine, Piperidine

The mechanism of action of this compound involves its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and engage with intracellular targets. The amine group allows for hydrogen bonding with biological molecules, which can modulate their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer activity.
  • Neurological Effects : The piperidine structure is known for its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various piperidine derivatives for antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects against Staphylococcus aureus compared to their non-trifluoromethyl analogs .

Study 2: Anticancer Potential

In another study focusing on the anticancer properties of piperidine derivatives, researchers synthesized several compounds including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, particularly in breast cancer models, with IC50_{50} values in the low micromolar range .

Study 3: Neurological Applications

Research investigating the effects of piperidine derivatives on neurotransmitter receptors found that this compound could modulate serotonin receptor activity. This suggests its potential use in developing treatments for mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound Structure Biological Activity
6-(Piperidin-1-yl)hexan-1-amineLacks trifluoromethyl groupLower antimicrobial activity
4-(Trifluoromethyl)piperidineShorter chainUsed as a building block in drug synthesis

The presence of the trifluoromethyl group and the hexane chain in this compound enhances its stability and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution or reductive amination. For example, details similar syntheses using dibenzylamine precursors, followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl groups) . Yield optimization may involve:

  • Temperature control : Reactions in were conducted at 140°C in sealed tubes to favor amine coupling .
  • Solvent selection : Ethanol (95%) with triethylamine (TEA) as a base improved nucleophilic displacement efficiency .
  • Purification : Prep TLC or column chromatography is critical for isolating pure products, as demonstrated in and .

Q. How is structural confirmation achieved using spectroscopic methods like NMR and mass spectrometry?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular weight. For instance, reports m/z 198 [M + H]+ for intermediates and m/z 452 [M + H]+ for final spirocyclic compounds .
  • 1H NMR : Chemical shifts (e.g., δ 8.60 ppm for aromatic protons, δ 3.73 ppm for piperazine methylene groups) validate substituent positioning. highlights the use of 300 MHz NMR to resolve complex splitting patterns in spirocyclic analogs .
  • 13C NMR and elemental analysis : Additional characterization steps, as noted in for triazine derivatives, ensure purity and correct functional group integration .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound analogs?

  • Methodological Answer :

  • 3D-QSAR modeling : applied this to correlate triazine derivatives’ antileukemic activity with steric/electronic parameters. Similar approaches can be adapted by substituting trifluoromethyl-piperidine groups into the model .
  • Quantum chemical calculations : emphasizes reaction path searches to predict reactivity and binding affinities. Software like Gaussian or COMSOL Multiphysics ( ) can simulate interactions with biological targets (e.g., enzymes, receptors) .

Q. How can researchers resolve discrepancies in pharmacological data across studies involving piperidine derivatives?

  • Methodological Answer :

  • Controlled comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, dosing protocols). used HL-60 leukemia cells for consistent antileukemic evaluation .
  • Metabolic stability studies : Differences in pharmacokinetics (e.g., CYP450 metabolism) may explain variability. Techniques like LC-MS/MS, as in , can track metabolite formation .
  • Crystallography or docking studies : Structural insights into target binding (e.g., piperidine-kinase interactions) clarify mechanistic contradictions .

Q. What experimental designs are effective for studying the stereochemical impact of 4-(trifluoromethyl)piperidine substituents?

  • Methodological Answer :

  • Chiral resolution : separated (1R,4R) and (1S,4S) cyclohexylamine enantiomers via chiral HPLC before coupling. Circular dichroism (CD) can further validate configurations .
  • Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to generate enantiopure intermediates. achieved stereocontrol using cyclopropane-methylpiperazine derivatives .
  • Pharmacological profiling : Compare enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetics) to assess stereochemical influence on activity .

Data Analysis and Optimization

Q. How can researchers optimize the lipophilicity and bioavailability of this compound for CNS-targeted studies?

  • Methodological Answer :

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl, amine) to the hexan-1-amine chain while retaining the trifluoromethyl-piperidine core. highlights ethyl-phenylpiperidine analogs with balanced logP values .
  • Blood-brain barrier (BBB) penetration assays : Use in vitro models (e.g., PAMPA-BBB) or radiolabeled tracer studies (e.g., 18F PET imaging) to evaluate permeability .

Q. What mechanistic studies are recommended to elucidate the role of the trifluoromethyl group in target binding?

  • Methodological Answer :

  • Isosteric replacement : Synthesize analogs with -CF3 replaced by -CH3, -Cl, or -OCF3 (as in ) and compare binding affinities .
  • Fluorine NMR (19F NMR) : Monitor chemical shift changes upon target interaction to map binding pockets .
  • Molecular dynamics (MD) simulations : Track trifluoromethyl interactions (e.g., hydrophobic, halogen bonding) with protein residues over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.